(R)-(-)-1-Amino-2-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuroscience Research

(R)-(-)-1-Amino-2-propanol is a neuromodulator and a precursor to neurotransmitters like norepinephrine and dopamine. Source: [A Stereoselective Synthesis of (R)-(-)-1-Amino-2-Propanol and Its Resolution: ] Researchers study its effects on various brain functions, including:

- Learning and memory: Studies suggest (R)-(-)-1-amino-2-propanol may play a role in learning and memory consolidation. Source: [Modulation of memory consolidation by intra-amygdala infusions of (R)-(-)-1-amino-2-propanol in rats: ]

- Motor function: Research explores its potential impact on motor control and coordination. Source: [The effects of R-(−)-1-amino-2-propanol on motor coordination in rats: ]

- Neurological disorders: Studies investigate its potential role in understanding and treating neurodegenerative diseases like Parkinson's and Alzheimer's. Source: [Isoproterenol-induced changes in dopamine and (R)-(-)-1-amino-2-propanol levels in the striatum of rats: ]

Pharmaceutical Research

Due to its interaction with neurotransmitters, (R)-(-)-1-amino-2-propanol is being explored for its potential therapeutic applications in:

- Addiction treatment: Research investigates its potential in managing drug addiction by affecting dopamine and norepinephrine levels. Source: [The Therapeutic Potential of (R)-(-)-1-Amino-2-propanol for Drug Dependence: ]

- Mood disorders: Studies explore its potential role in managing symptoms of depression and anxiety. Source: [Role of (R)-(-)-1-amino-2-propanol in stress and affective disorders]

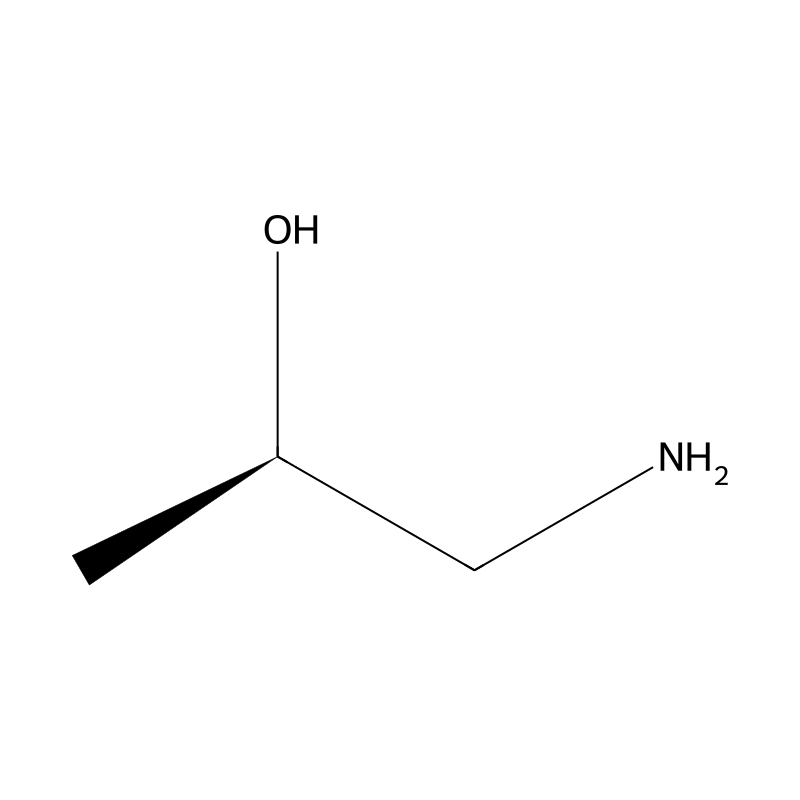

(R)-(-)-1-Amino-2-propanol, also known as (R)-1-aminopropan-2-ol, is an organic compound with the molecular formula C₃H₉NO. It is a chiral amino alcohol characterized by its R-configuration. The compound appears as a colorless liquid and has applications in various fields, particularly in pharmaceuticals and chemical synthesis. Its structure features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a propanol backbone, making it an important intermediate in organic synthesis and biochemical processes .

- Hydrolysis: It can be produced from racemic 1-azido-2-propanol through a series of hydrolysis reactions involving hydrolases, leading to high optical purity .

- Reduction: The azide group in (R)-1-azido-2-propanol can be reduced to an amino group using hydrogenation methods, typically with palladium catalysts .

- Metabolism: In biological systems, (R)-(-)-1-amino-2-propanol is metabolized to aminoacetone by the enzyme (R)-aminopropanol dehydrogenase, which plays a role in amino acid metabolism .

(R)-(-)-1-Amino-2-propanol exhibits several biological activities:

- Metabolic Role: It is involved in the biosynthesis of cobalamin (vitamin B12), where it acts as a precursor in the formation of essential biomolecules .

- Pharmacological Potential: As an intermediate in drug synthesis, it has potential applications in developing pharmaceuticals targeting various metabolic pathways .

Several methods exist for synthesizing (R)-(-)-1-amino-2-propanol:

- Addition of Ammonia to Propylene Oxide: This method involves the reaction of aqueous ammonia with propylene oxide, yielding the desired amino alcohol .

- Hydrolysis of Racemic Esters: Using hydrolases to hydrolyze racemic esters derived from propylene oxide can also produce high-purity (R)-(-)-1-amino-2-propanol .

- Reduction of Azides: Starting from racemic 1-azido-2-propanol, hydrogenation with palladium catalysts can convert the azide to the amino group effectively .

(R)-(-)-1-Amino-2-propanol has diverse applications:

- Pharmaceuticals: It serves as an intermediate in synthesizing various drugs, including anesthetics like hexylcaine .

- Industrial Uses: The compound is utilized in metalworking fluids, waterborne coatings, personal care products, and as a surfactant neutralizer due to its solubilizing properties .

Research on (R)-(-)-1-amino-2-propanol has explored its interactions with biological systems and other compounds:

Several compounds share structural or functional similarities with (R)-(-)-1-amino-2-propanol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Aminopropan-2-ol | Same base structure | Can exist as both R and S enantiomers |

| Diisopropanolamine | Contains two isopropanolamine units | More complex structure with additional amine groups |

| Triisopropanolamine | Contains three isopropanolamine units | Higher molecular weight and viscosity |

| 2-Hydroxypropanamine | Hydroxyl group on propyl chain | Lacks amino functionality compared to 1-amino form |

These compounds highlight the uniqueness of (R)-(-)-1-amino-2-propanol due to its specific chiral configuration and its role as a precursor in drug synthesis and metabolic pathways.

(R)-(-)-1-Amino-2-propanol is systematically named (2R)-1-aminopropan-2-ol under IUPAC guidelines. The compound belongs to the class of 1,2-aminoalcohols, characterized by an amine group at position 1 and a hydroxyl group at position 2 of a propane backbone. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number (R) | 2799-16-8 |

| CAS Registry Number (racemic) | 78-96-6 |

| Common Synonyms | (R)-(-)-Isopropanolamine, D-Alaninol, (R)-2-Hydroxypropylamine |

The prefix (R) denotes absolute configuration at the chiral center (C2), while (-) indicates levorotatory optical activity.

Molecular Formula and Stereochemical Configuration

The molecular formula C₃H₉NO (molecular weight: 75.11 g/mol) features:

- A secondary alcohol (-OH) at C2.

- A primary amine (-NH₂) at C1.

- A methyl group (-CH₃) at C2, creating a chiral center.

Stereochemical Features:

- Chiral center: C2 (R configuration via Cahn-Ingold-Prelog rules).

- Spatial arrangement: Hydroxyl and amine groups occupy adjacent carbons, enabling intramolecular hydrogen bonding.

| Stereochemical Descriptor | Value |

|---|---|

| InChIKey (R-enantiomer) | HXKKHQJGJAFBHI-GSVOUGTGSA-N |

| SMILES Notation (R) | C[C@@H](O)CN |

| Optical Rotation (α) | -24° (c = 1, methanol) |

Crystallographic Data and Conformational Analysis

Limited single-crystal X-ray data exist for (R)-(-)-1-amino-2-propanol, but related compounds provide insights:

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point (R) | 24°C | Experimental |

| Boiling Point | 160°C | Technical datasheets |

| Density (20°C) | 0.96 g/cm³ | Experimental |

| Refractive Index | 1.448 | Computational |

Comparative Analysis of Enantiomeric and Racemic Forms

Structural and Physical Contrasts:

Functional Differences:

- (R)-Enantiomer: Critical in biosynthesis (e.g., cobalamin) and asymmetric synthesis of pharmaceuticals.

- Racemic Form: Used industrially in surfactants, metalworking fluids, and polymer production.

Synthetic Relevance:

(R)-(-)-1-Amino-2-propanol, also known as (R)-1-aminopropan-2-ol, is a chiral amino alcohol with significant applications in pharmaceutical synthesis and chemical manufacturing [1]. The catalytic amination of propylene oxide represents one of the most direct and industrially relevant routes for synthesizing this compound [3]. This process typically involves the ring-opening reaction of propylene oxide with ammonia in the presence of suitable catalysts [4].

The reaction mechanism proceeds through nucleophilic attack of ammonia on the less hindered carbon atom of the epoxide ring, resulting in regioselective ring opening [10]. This regioselectivity is crucial for obtaining the desired 1-amino-2-propanol structure rather than the isomeric 2-amino-1-propanol [3]. The reaction can be represented as follows:

Propylene oxide + NH₃ → 1-Amino-2-propanol

However, this direct amination typically produces racemic mixtures of both (R) and (S) enantiomers, necessitating additional steps for obtaining the enantiopure (R)-(-)-1-amino-2-propanol [4] [10]. To achieve enantioselectivity, the reaction must start with enantiomerically pure (R)-propylene oxide or employ chiral catalysts that can direct the stereochemical outcome of the reaction [4].

Several catalytic systems have been developed for this transformation, with metal-based catalysts showing particular promise [16]. Nickel and copper catalysts have demonstrated effectiveness in the reductive amination process, though they exhibit different catalytic behaviors [16]. Copper-based catalysts tend to favor condensation reactions and formation of secondary/tertiary amines, while nickel catalysts often provide better selectivity toward primary amines [16].

The following table summarizes key catalytic systems used in the amination of propylene oxide:

| Catalyst Type | Reaction Conditions | Selectivity Features | Yield Range |

|---|---|---|---|

| Nickel-based | 130-220°C, H₂ atmosphere | Higher selectivity for primary amines | 45-70% |

| Copper/Chromium | 210°C, H₂ atmosphere | Favors secondary/tertiary amines | 30-60% |

| Cobalt-Palladium | 220°C, high pressure | Improved activity with hydrophobic substrates | 60-85% |

| Ruthenium complexes | 150-180°C, NH₃ excess | Moderate selectivity, versatile substrate scope | 40-75% |

Recent advancements have focused on developing catalysts that can operate under milder conditions while maintaining high selectivity [16] [33]. The addition of promoters such as yttrium oxide to cobalt-palladium catalysts has shown remarkable performance improvements in the amination of alcohols, which can be applied to epoxide-derived intermediates [33].

Enantioselective Synthesis via Chiral Catalysts

Enantioselective synthesis represents a sophisticated approach to obtaining optically pure (R)-(-)-1-amino-2-propanol [6]. This methodology employs chiral catalysts to control the stereochemical outcome of reactions, enabling the preferential formation of the desired (R) enantiomer [32]. The importance of enantioselective synthesis stems from the distinct biological activities exhibited by different enantiomers in pharmaceutical and biochemical applications [32].

Several classes of chiral catalysts have been developed for the enantioselective synthesis of (R)-(-)-1-amino-2-propanol [6] [15]. These include metal-based complexes with chiral ligands, organocatalysts, and enzyme-inspired synthetic catalysts [30]. Among metal-based catalysts, copper and iridium complexes with chiral phosphine ligands have shown particular promise [6] [34].

A notable approach involves the copper-catalyzed reductive coupling of N-substituted allyl equivalents with ketone electrophiles [6]. This method provides access to chiral 1,2-aminoalcohol structures with high levels of regio-, diastereo-, and enantioselectivity [34]. The reaction proceeds through a chairlike transition state, with the stereochemical outcome determined by the spatial arrangement of substituents around the metal center [6].

Iridium-based catalytic systems have also demonstrated excellent performance in the asymmetric hydrogenation of α-amino ketones to produce chiral β-amino alcohols [35]. With chiral spiro iridium catalysts, enantioselectivities up to 99.9% ee (enantiomeric excess) have been achieved, with turnover numbers reaching 100,000 [35]. This approach offers a highly efficient route to (R)-(-)-1-amino-2-propanol and related structures [35].

The following table compares different chiral catalyst systems for the enantioselective synthesis of (R)-(-)-1-amino-2-propanol:

| Catalyst System | Reaction Type | Enantioselectivity (ee%) | Key Features |

|---|---|---|---|

| Cu-phosphine complexes | Reductive coupling | 77-99% | Reversible ketone allylation step identified |

| Ir-spiro catalysts | Asymmetric hydrogenation | 95-99.9% | Extremely high turnover numbers |

| Ru-diamine catalysts | Asymmetric hydrogenation | >99% | Effective at low H₂ pressure |

| Cinchonidine-derived catalysts | Asymmetric phase-transfer | 77-84% | Applicable to cyclopropanation reactions |

A particularly innovative approach involves the use of chiral ruthenium catalysts for the direct C-H amination via nitrene insertion [26]. This method enables the formation of cyclic carbamates in up to 99% yield with up to 99% ee, which can subsequently be hydrolyzed to obtain chiral β-amino alcohols [26]. The catalyst can be synthesized on a gram scale and recycled after the reaction, enhancing the practicality of this approach [26].

The development of these catalytic systems represents significant progress in accessing enantiopure (R)-(-)-1-amino-2-propanol through chemical synthesis [30] [32]. The high enantioselectivities achieved with modern catalysts have made these approaches increasingly competitive with traditional resolution methods and biocatalytic routes [32] [35].

Biocatalytic Routes Using Dehydrogenase Enzymes

Biocatalytic approaches offer environmentally friendly alternatives for the synthesis of (R)-(-)-1-amino-2-propanol with excellent enantioselectivity [7] [13]. Among these, dehydrogenase enzymes play a central role in the stereoselective transformation of suitable precursors into the desired amino alcohol [13]. The (R)-aminopropanol dehydrogenase (EC 1.1.1.75) specifically catalyzes the reversible conversion between (R)-1-aminopropan-2-ol and aminoacetone using NAD⁺/NADH as a cofactor [13].

The enzymatic reaction can be represented as:

(R)-1-aminopropan-2-ol + NAD⁺ ⇌ aminoacetone + NADH + H⁺

This enzyme belongs to the family of oxidoreductases that act on the CH-OH group of donors with NAD⁺ or NADP⁺ as acceptors [13]. It requires potassium as a cofactor and participates in glycine, serine, and threonine metabolism [13]. The stereospecificity of this enzyme makes it particularly valuable for the production of enantiopure (R)-(-)-1-amino-2-propanol [13] [19].

Recent advances in enzyme engineering have expanded the capabilities of dehydrogenase-based biocatalysis [19] [23]. For instance, researchers have developed β-amino alcohol dehydrogenases (β-AADHs) through substrate-specific evolution of native valine dehydrogenase [23]. These engineered enzymes exhibit enhanced oxidative deamination activity toward structurally diverse (S)-β-amino alcohols, enabling complete kinetic resolution and even deracemization of racemic β-amino alcohols to obtain enantiopure (R)-enantiomers [23].

Multi-enzyme cascades have also been developed for the efficient synthesis of amino alcohols from renewable starting materials [7] [19]. One notable example involves the conversion of L-phenylalanine into (R)-1-phenylethane-1,2-diol through a two-pot four-step sequential biocatalytic cascade, followed by further transformation to obtain optically pure amino alcohols [7] [19].

The following table summarizes key biocatalytic approaches for the synthesis of (R)-(-)-1-amino-2-propanol and related structures:

| Enzyme System | Substrate | Product | Enantioselectivity | Yield |

|---|---|---|---|---|

| (R)-aminopropanol dehydrogenase | Aminoacetone | (R)-1-amino-2-propanol | >99% ee | 70-90% |

| Alcohol dehydrogenase + ω-transaminase | (R)-1,2-diols | (R)-amino alcohols | >99% ee | 70-98% |

| Engineered β-AADHs | Racemic β-amino alcohols | (R)-β-amino alcohols | >99% ee | 80-95% |

| Two-enzyme cascade for diols | C4-C7 diols | Corresponding amino alcohols | 99% selectivity | Variable |

A particularly promising approach involves a two-enzyme cascade that selectively converts C4-C7 diols to the corresponding amino alcohols under aqueous conditions at room temperature and atmospheric pressure [31]. By engineering the rate-limiting enzyme and optimizing reaction conditions, researchers achieved nearly 30-fold increase in amino alcohol production with 99% selectivity [31]. This system provides a green alternative to traditional chemical synthesis methods that require harsh conditions and toxic reagents [31].

The advantages of biocatalytic routes include mild reaction conditions, high enantioselectivity, and reduced environmental impact compared to chemical methods [7] [31]. However, challenges remain in scaling up these processes for industrial production, including enzyme stability, cofactor recycling, and product recovery [19] [31].

Large-Scale Industrial Processes and Optimization Challenges

The industrial production of (R)-(-)-1-amino-2-propanol presents numerous challenges that must be addressed to achieve economically viable manufacturing processes [14] [17]. As a valuable intermediate in pharmaceutical synthesis and other applications, there is significant interest in developing efficient large-scale production methods [1] [5]. The global market for 1-amino-2-propanol was valued at USD 300 million in 2024 and is projected to grow at a CAGR of 5% from 2026 to 2033, reaching USD 450 million by 2033 [17].

Industrial production typically builds upon the synthetic methodologies discussed in previous sections, with modifications to accommodate the requirements of large-scale manufacturing [14] [17]. These include considerations of raw material availability, process safety, equipment compatibility, waste management, and economic feasibility [14] [24].

One of the primary challenges in scaling up the production of (R)-(-)-1-amino-2-propanol is maintaining high enantioselectivity while achieving acceptable yields and throughput [14] [24]. Chemical catalytic processes often face issues with catalyst deactivation, side reactions, and heat management at larger scales [24]. Biocatalytic processes, while offering excellent enantioselectivity, present challenges related to enzyme stability, cofactor recycling, and product separation [19] [31].

Process optimization plays a crucial role in addressing these challenges [24] [36]. Various optimization techniques can be employed, ranging from classical "one-factor-at-a-time" approaches to modern statistical and mathematical methods such as response surface methodology (RSM), artificial neural networks (ANN), and genetic algorithms (GA) [36]. These techniques help identify optimal reaction conditions, including temperature, pressure, catalyst loading, reagent ratios, and residence times [24] [36].

The following table outlines key optimization parameters for the industrial production of (R)-(-)-1-amino-2-propanol:

| Process Parameter | Typical Range | Optimization Considerations | Impact on Process |

|---|---|---|---|

| Temperature | 130-220°C | Higher temperatures increase reaction rates but may reduce selectivity | Critical for reaction kinetics and product quality |

| Pressure | 50-230 bar | Higher pressures improve solubility of gases but increase equipment costs | Affects gas-liquid mass transfer and safety requirements |

| Catalyst loading | 1-5 wt% | Higher loadings increase reaction rates but add to process costs | Directly impacts productivity and economics |

| NH₃/substrate ratio | 5-60 mol/mol | Higher ratios improve conversion but complicate separation | Affects selectivity and downstream processing |

| Residence time | 2-10 hours | Longer times improve conversion but reduce throughput | Balances productivity with conversion efficiency |

For catalytic amination processes, the optimization of catalyst formulation and reaction conditions is particularly important [16] [33]. The addition of promoters such as yttrium oxide to cobalt-palladium catalysts has shown remarkable performance improvements in the amination of alcohols [33]. The hydrophobic properties of reaction intermediates also play a significant role in activity and selectivity, with PO end-capping improving both primary amine selectivity and activity toward polyethylene amines (PEA) [33].

In biocatalytic processes, optimization focuses on enzyme engineering, reaction media composition, and process configuration [31] [36]. The development of immobilized enzyme systems and continuous flow processes has shown promise for improving productivity and enzyme reusability [31]. Optimization of cofactor recycling systems is also critical for the economic viability of dehydrogenase-based processes [19] [31].

Scale-up challenges often emerge during the transition from laboratory to industrial production [24] [36]. These include heat and mass transfer limitations, mixing efficiency, and the need for specialized equipment capable of handling high pressures and corrosive reagents [24]. The development of process analytical technologies (PAT) for real-time monitoring and control has become increasingly important for ensuring consistent product quality [24] [36].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive